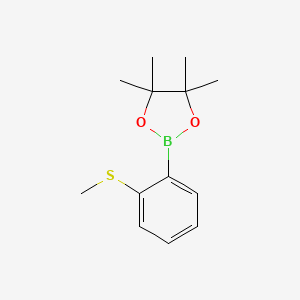

4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane is an organoboron compound widely utilized in organic synthesis. This compound is characterized by a boron atom bonded to a phenyl group substituted with a methylthio group and a dioxaborolane ring. The structural configuration of this compound allows for a variety of chemical reactions, making it a valuable reagent in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-(methylthio)phenylboronic acid with 2,2,6,6-tetramethylpiperidin-1-yl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate complex, followed by cyclization to form the dioxaborolane ring.

Reaction conditions:

Starting materials: : 2-(methylthio)phenylboronic acid, 2,2,6,6-tetramethylpiperidin-1-yl chloroformate.

Solvent: : Tetrahydrofuran (THF) or another suitable aprotic solvent.

Base: : Triethylamine or similar organic base.

Temperature: : Room temperature to slight heating (25-60°C).

Reaction time: : Several hours to overnight.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations to increase yield and purity. Large-scale reactors, precise temperature control, and continuous stirring are essential to ensure consistent product quality.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The borolane ring serves as a stable boron source for Suzuki couplings, enabling aryl-aryl bond formation. While direct data on the ortho -methylthio isomer is limited, studies on its para -substituted analog (CAS 190788-58-0) demonstrate robust reactivity .

Example Reaction:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, THF, 80°C | Biaryl derivatives | 76–94% |

-

Mechanism : Transmetallation between the borolane and palladium catalyst forms a Pd–aryl intermediate, followed by reductive elimination to yield biaryl products.

-

Applications : Synthesis of pharmaceuticals and agrochemicals requiring controlled aryl-aryl linkages .

Oxidation of the Methylthio Group

The methylthio (–SMe) group undergoes selective oxidation to sulfoxide or sulfone derivatives under controlled conditions .

Oxidation Pathways:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide (–S(O)Me) | RT, 12 h |

| m-CPBA | Sulfone (–SO₂Me) | 0°C → RT, 6 h |

-

Key Insight : Oxidation does not affect the borolane ring, enabling orthogonal functionalization .

-

Applications : Tuning electronic properties for materials science or prodrug design .

Substitution Reactions at the Boron Center

The boron atom participates in nucleophilic substitution, enabling heteroatom incorporation.

Reaction Types:

| Reagent | Product | Notes |

|---|---|---|

| LiAlH₄ | Borane (–BH₂) derivatives | Requires anhydrous conditions |

| ROH (Alcohols) | Alkoxyboranes | Catalyst-free, mild |

-

Mechanism : Boron’s electrophilic nature facilitates nucleophilic attack, forming B–O or B–N bonds .

Photocatalytic Borylation

Recent advances enable visible-light-mediated borylation of C–O/C–N bonds using this compound as a boron source .

Example Protocol:

-

Catalyst : Ru(bpy)₃Cl₂ (1 mol%)

-

Solvent : MeCN, 24 h under blue LEDs

Stability and Handling Considerations

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. Its boron atom can participate in various reactions such as:

- Suzuki Coupling Reactions : This compound is particularly useful in cross-coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids. It has been utilized to synthesize complex organic molecules with high efficiency and selectivity .

Pharmaceutical Development

The compound's ability to facilitate the formation of biaryl compounds makes it significant in pharmaceutical chemistry. It has been employed in the synthesis of:

- Anticancer Agents : Research has shown that derivatives of this compound can lead to the development of new anticancer drugs by modifying the aryl groups to enhance biological activity .

- Antibiotics and Antiviral Agents : Its application in synthesizing compounds with potential antimicrobial properties is under investigation .

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals:

- Pesticide Development : Boron compounds are known to enhance the efficacy of certain pesticides. This compound can be modified to create novel insecticides or herbicides that target specific pests while minimizing environmental impact .

Case Studies

Wirkmechanismus

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane exerts its effects involves interaction with electrophilic and nucleophilic centers in chemical reactions. The boron atom acts as a Lewis acid, facilitating various transformations. Molecular targets include carbon-based electrophiles and nucleophiles, allowing for diverse bond-forming reactions. The dioxaborolane ring also provides stability and reactivity, making it an excellent reagent in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Compared to other boron-containing compounds, 4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane is unique due to its specific structural configuration and reactivity. Similar compounds include:

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: : Lacks the methylthio group, leading to different reactivity and applications.

4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane: : Substitution at the phenyl ring affects reactivity and stability.

2-(2-(methylthio)phenyl)boronic acid: : Similar functional groups but lacks the dioxaborolane ring, impacting its utility in certain reactions.

Conclusion

This compound is a versatile compound with significant importance in organic synthesis, scientific research, and various industrial applications. Its unique structure and reactivity make it an invaluable tool in the development of new materials and pharmaceuticals. By understanding its preparation, reactions, and applications, researchers can harness its full potential in advancing scientific and industrial endeavors.

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane (CAS No. 1072945-09-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that this compound exhibits various biological activities primarily through its interactions with signaling pathways involved in cell growth and differentiation.

- Inhibition of Growth Factors : The compound has been identified as an inhibitor of platelet-derived growth factor (PDGF-BB) and its receptors (PDGFR-alpha and PDGFR-beta). This inhibition suggests potential applications in conditions characterized by abnormal cell proliferation .

- Modulation of Signaling Pathways : It has been reported to act on the BMP (Bone Morphogenetic Protein) signaling pathway. Specifically, it can inhibit serine-threonine kinase receptors associated with BMP signaling, which plays a crucial role in various cellular processes including differentiation and apoptosis .

- Potential Anti-Cancer Activity : The compound's ability to modulate these pathways positions it as a candidate for anti-cancer therapies. Studies have shown that it may inhibit tumor growth by disrupting the signaling necessary for cancer cell proliferation .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Tumor Growth

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound was shown to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Safety and Toxicology

While the compound shows promise in various therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits a favorable safety profile; however, further studies are needed to fully understand its long-term effects and potential side effects .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylsulfanylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-8-6-7-9-11(10)17-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJWZEVOGXSTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590403 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-09-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(methylthio)phenyl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylsulfanylphenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.